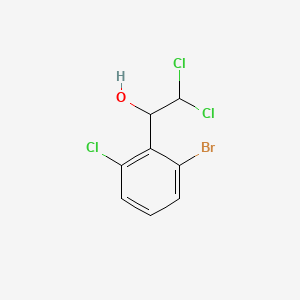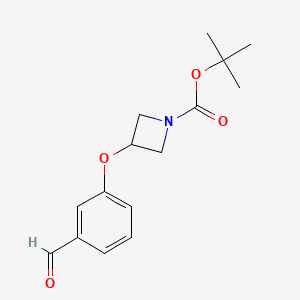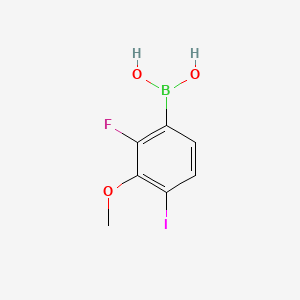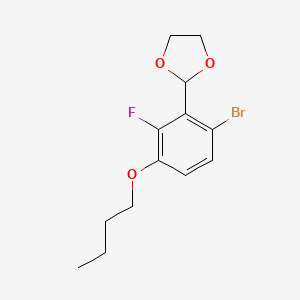
1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol is an organic compound that belongs to the class of halogenated phenyl alcohols It is characterized by the presence of bromine, chlorine, and dichloroethanol groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol typically involves the halogenation of a phenyl ring followed by the introduction of the dichloroethanol group. One common method includes the bromination and chlorination of phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or distillation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
- 1-(2-Bromo-6-chlorophenyl)prop-2-en-1-ol
- 1-(2-Bromo-6-chlorophenyl)indolin-2-one
- 2-Bromo-6-chlorophenacyl bromide
Comparison: 1-(2-Bromo-6-chlorophenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms along with the dichloroethanol group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the dichloroethanol group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications in research and industry.
属性
分子式 |
C8H6BrCl3O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-(2-bromo-6-chlorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H6BrCl3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,7-8,13H |
InChI 键 |
HPFSSXPNUNVPIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)C(C(Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)



![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)


